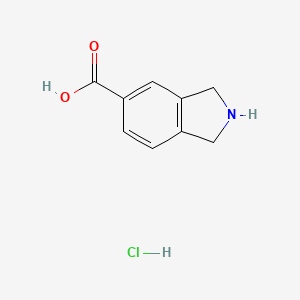

Isoindoline-5-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

2,3-dihydro-1H-isoindole-5-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2.ClH/c11-9(12)6-1-2-7-4-10-5-8(7)3-6;/h1-3,10H,4-5H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGNBOTDTASINFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)C=C(C=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00681050 | |

| Record name | 2,3-Dihydro-1H-isoindole-5-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149353-72-0 | |

| Record name | 2,3-Dihydro-1H-isoindole-5-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1H-isoindole-5-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Isoindoline-5-carboxylic acid hydrochloride CAS number 149353-72-0

An In-Depth Technical Guide to Isoindoline-5-carboxylic acid hydrochloride (CAS: 149353-72-0): Synthesis, Properties, and Applications in Modern Drug Discovery

Executive Summary

This compound is a heterocyclic organic compound that has garnered significant attention as a versatile building block in medicinal chemistry and organic synthesis. Its rigid bicyclic structure, combined with strategically placed functional groups—a secondary amine within the isoindoline core and a carboxylic acid on the benzene ring—makes it an invaluable intermediate for creating complex molecular architectures. The isoindoline scaffold is a privileged structure found in numerous natural products and clinically approved drugs, demonstrating a wide range of biological activities.[1][2] This guide provides a comprehensive technical overview of this compound, covering its physicochemical properties, detailed synthetic methodologies, and key applications in drug discovery, aimed at researchers, chemists, and professionals in pharmaceutical development.

The Isoindoline Scaffold: A Privileged Structure in Medicinal Chemistry

The isoindoline motif, a bicyclic system where a benzene ring is fused to a five-membered pyrrolidine ring, is a cornerstone in the design of pharmacologically active agents.[1] Its derivatives are known to exhibit diverse biological properties, including antitumor, anti-inflammatory, diuretic, and hypertensive activities.[1] Several prominent clinical drugs, such as the immunomodulator lenalidomide and the antipsychotic mazindol, feature the isoindoline core or its oxidized forms (isoindolinones and phthalimides), underscoring the scaffold's therapeutic relevance.[1][3]

This compound (CAS: 149353-72-0) serves as a particularly useful starting material. The carboxylic acid at the 5-position provides a versatile handle for synthetic elaboration, while the hydrochloride salt form enhances aqueous solubility and stability, facilitating its use in various reaction conditions and formulation studies.[4]

Physicochemical Properties and Structural Characterization

The unique properties of this compound are derived from its distinct molecular structure, which consists of a bicyclic heterocyclic system with a carboxylic acid substituent and a hydrochloride salt at the nitrogen atom.[4]

Table 1: Compound Identification and Molecular Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 149353-72-0 | [4][5] |

| IUPAC Name | 2,3-dihydro-1H-isoindole-5-carboxylic acid hydrochloride | [4] |

| Molecular Formula | C₉H₁₀ClNO₂ | [4][6] |

| Molecular Weight | 199.63 g/mol | [4] |

| MDL Number | MFCD10699395 |[4] |

Table 2: Physical and Chemical Properties

| Property | Value | Rationale and Notes |

|---|---|---|

| Density | 1.283 g/cm³ | Data relates to the parent isoindoline-5-carboxylic acid structure.[4] |

| Boiling Point | 335.4°C at 760 mmHg | Data relates to the parent isoindoline-5-carboxylic acid structure.[4] |

| Solubility | Enhanced in water | The hydrochloride salt form significantly improves solubility in aqueous media compared to the free base (CAS: 685084-08-6), which is a critical advantage for drug formulation and biological assays.[4] |

| Storage | Room temperature, under nitrogen | Recommended to prevent degradation and reaction with atmospheric components.[4] |

Anticipated Spectroscopic Profile

While specific spectra for this exact compound require experimental acquisition, its structural features allow for the prediction of key spectroscopic signals essential for its characterization.

-

¹H NMR Spectroscopy : The most distinct signal is expected to be the highly deshielded carboxylic acid proton (–COOH), typically appearing as a broad singlet above 10-12 ppm.[7][8] The aromatic protons on the benzene ring would appear in the 7-8 ppm region. The four protons of the isoindoline core would manifest as two distinct signals, likely triplets, corresponding to the C1-H₂ and C3-H₂ methylene groups.

-

¹³C NMR Spectroscopy : The carbonyl carbon of the carboxylic acid is the most deshielded carbon, expected in the 165-185 ppm range.[7][8] Aromatic carbons would resonate between 120-150 ppm, while the two aliphatic methylene carbons of the pyrrolidine ring would appear further upfield.

-

Infrared (IR) Spectroscopy : The IR spectrum should be dominated by two characteristic absorptions: a very broad O–H stretch from the carboxylic acid, spanning from 2500 to 3300 cm⁻¹, and a strong C=O stretching absorption around 1710-1760 cm⁻¹.[8][9]

-

Mass Spectrometry : The mass spectrum would be expected to show a molecular ion peak corresponding to the free base after the loss of HCl. A prominent fragment would likely be the acylium ion (M-COOH)⁺, formed by the cleavage of the carboxylic acid group.[10]

Synthesis and Mechanistic Considerations

The synthesis of this compound is a multi-step process that relies on established organic chemistry transformations. The general strategy involves the initial construction of the isoindoline ring, followed by functionalization at the 5-position, and concluding with the formation of the hydrochloride salt.

Caption: General synthetic workflow for this compound.

Protocol 1: Isoindoline Ring Formation via Phthalimide Reduction

This is a common and robust method due to the commercial availability of a wide range of substituted phthalimide precursors. The reduction of the two imide carbonyl groups to methylenes forms the desired pyrrolidine ring.

-

Setup : To a stirred solution of 5-bromophthalimide (1 equivalent) in anhydrous tetrahydrofuran (THF) in a flask under an inert nitrogen atmosphere, add a reducing agent such as LiAlH₄ or a borane complex (e.g., BH₃·THF, 2-3 equivalents) portion-wise at 0°C.

-

Causality: An inert atmosphere is crucial to prevent quenching of the highly reactive reducing agent. Anhydrous THF is used as it is unreactive towards the hydride reagents.

-

-

Reaction : After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching : Cool the reaction mixture to 0°C and cautiously quench the excess reducing agent by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Trustworthiness: This specific workup procedure is a well-established and safe method for decomposing aluminum or borane complexes, leading to a granular precipitate that is easily filtered.

-

-

Isolation : Filter the resulting solid and wash it with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to yield crude 5-bromoisoindoline. The product can be purified further by column chromatography if necessary.

Protocol 2: Carboxylation via Palladium-Catalyzed Reaction

This step introduces the carboxylic acid group at the C-5 position. Palladium-catalyzed carbonylation is an efficient method for this transformation.

-

Setup : In a pressure vessel, combine 5-bromoisoindoline (1 equivalent), a palladium catalyst like Pd(PPh₃)₄ (0.05 equivalents), a ligand such as triphenylphosphine (0.1 equivalents), and a base like triethylamine (2 equivalents) in a suitable solvent such as dimethylformamide (DMF).

-

Reaction : Seal the vessel, purge it with carbon monoxide (CO) gas, and then pressurize it to the desired pressure (e.g., 5-10 atm). Heat the mixture to 80-100°C and stir for 12-24 hours.

-

Expertise: The choice of a palladium catalyst and phosphine ligand is critical for the efficiency of the catalytic cycle (oxidative addition, CO insertion, reductive elimination). The base is required to neutralize the HBr generated during the reaction.

-

-

Workup : After cooling, carefully vent the CO gas in a fume hood. Dilute the reaction mixture with water and acidify with aqueous HCl to a pH of ~2-3. This protonates the carboxylate salt, causing the free acid to precipitate.

-

Isolation : Collect the precipitated solid, Isoindoline-5-carboxylic acid, by filtration, wash with cold water, and dry under vacuum.

Protocol 3: Hydrochloride Salt Formation

This final step enhances the compound's stability and solubility.[4]

-

Dissolution : Suspend the synthesized Isoindoline-5-carboxylic acid (1 equivalent) in a suitable organic solvent like ethyl acetate or isopropanol.[4]

-

Acidification : Add a solution of hydrochloric acid (1.1 equivalents, e.g., 5N HCl in ethyl acetate or gaseous HCl) dropwise to the suspension with stirring.[4]

-

Precipitation and Isolation : The hydrochloride salt will typically precipitate out of the solution. Stir the mixture for 1-2 hours to ensure complete salt formation. Collect the solid by filtration, wash with a small amount of cold solvent (e.g., ethyl acetate), and dry in a vacuum oven.

-

Self-Validation: The successful formation of the salt can be confirmed by the product's improved solubility in water and by characterization techniques like IR (disappearance of free amine signals) or elemental analysis.

-

Applications in Research and Drug Development

This compound is not an end product but a strategic starting point for synthesizing more complex molecules with potential therapeutic value.[4]

Caption: Key derivatization pathways for this compound.

-

Building Block for Enzyme Inhibitors : The isoindoline scaffold has been explored for its potential to inhibit various enzymes. For instance, derivatives have shown inhibitory activity against ADAMTS-4 and ADAMTS-5, which are implicated in osteoarthritis, as well as carbonic anhydrases.[4][11] The carboxylic acid group is an ideal anchor point for building out structures to interact with enzyme active sites.

-

Scaffold for Neurological Agents : Certain isoindoline derivatives have been found to interact with neurological targets, such as the dopamine D3 receptor, suggesting potential applications in treating neurological disorders.[4]

-

Intermediate for Antibacterial Agents : Research has indicated that the carboxyl functional group on the isoindoline scaffold may be necessary for antibacterial activity against strains like Bacillus subtilis and Staphylococcus aureus.[4] This makes the title compound a prime candidate for derivatization in the search for new antibiotics.

-

Organic Synthesis : Beyond medicinal chemistry, the compound's dual functionality (a secondary amine and a carboxylic acid) allows for its use in creating complex heterocyclic systems and as a ligand in materials science.[4]

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure user safety and maintain the integrity of the compound.

Table 3: Hazard and Safety Information

| Category | Recommendation | Source |

|---|---|---|

| Personal Protective Equipment (PPE) | Wear laboratory clothing, chemical-resistant gloves, and safety goggles. | [12] |

| Engineering Controls | Use only in a chemical fume hood to avoid inhalation of dust or vapors. | [12] |

| First Aid Measures | Skin : Wash with soap and water. Eyes : Rinse cautiously with water for several minutes. Inhalation : Remove to fresh air. Seek medical attention if symptoms persist. | [12][13] |

| Storage Conditions | Store in a tightly closed container in a dry, cool, and well-ventilated area. Storing under an inert nitrogen atmosphere is recommended for long-term stability. | [4][12][13] |

| Disposal | Dispose of contents and container in accordance with all local, regional, national, and international regulations. Do not allow material to enter drains or water courses. |[12][14] |

Conclusion and Future Outlook

This compound is more than a simple chemical; it is a strategic tool for innovation in drug discovery and organic synthesis. Its structural features provide a robust and versatile platform for creating diverse libraries of compounds aimed at a wide array of biological targets. Future research will likely focus on developing more efficient and environmentally friendly synthetic routes to this and related scaffolds.[4] Furthermore, its application as a key intermediate will continue to expand as researchers leverage its unique properties to design the next generation of therapeutics and functional materials.

References

- This compound - 149353-72-0 - Vulcanchem.

- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules.

- The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry.

- Safety D

- Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity.

- 2,3-dihydro-1H-isoindole-5-carboxylic acid hydrochloride | Chemsrc.

- This compound by BOC Sciences - Labshake.

- Process for the preparation of isoindoline - Google P

- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core - Preprints.org.

- SAFETY D

- Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts.

- SAFETY D

- Spectroscopy of Carboxylic Acid Deriv

- Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts.

- 20.

Sources

- 1. mdpi.com [mdpi.com]

- 2. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]

- 3. preprints.org [preprints.org]

- 4. This compound (149353-72-0) for sale [vulcanchem.com]

- 5. chemscene.com [chemscene.com]

- 6. labshake.com [labshake.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CAS#:149353-72-0 | 2,3-dihydro-1H-isoindole-5-carboxylic acid hydrochloride | Chemsrc [chemsrc.com]

- 13. msdspds.castrol.com [msdspds.castrol.com]

- 14. msdspds.castrol.com [msdspds.castrol.com]

An In-depth Technical Guide to the Physicochemical Properties of Isoindoline-5-carboxylic acid hydrochloride

Introduction

Isoindoline-5-carboxylic acid hydrochloride is a pivotal heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and drug development.[1] Its structure, featuring a bicyclic isoindoline core fused to a benzene ring with a carboxylic acid group at the 5-position, provides a versatile scaffold for the synthesis of a wide array of pharmacologically active molecules. The hydrochloride salt form generally enhances aqueous solubility compared to the free base, a critical attribute for drug formulation and delivery.[1] Derivatives of the isoindoline core are found in numerous clinically approved drugs, highlighting the significance of this structural motif in targeting various biological pathways.[2]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. Recognizing that publicly available experimental data for this specific compound is limited, this document goes beyond a simple data sheet. It offers both established information and, crucially, detailed, field-proven experimental protocols for determining key parameters where specific data is not available. This guide is intended to empower researchers, scientists, and drug development professionals to fully characterize this important molecule, ensuring data integrity and facilitating its effective application in research and development.

Chemical Identity and Structure

The foundational characteristics of a molecule are its identity and three-dimensional arrangement of atoms. These features dictate its interactions with other molecules and its overall physical and chemical behavior.

The structure of this compound consists of a pyrrolidine ring fused to a benzene ring, forming the isoindoline core. The carboxylic acid substituent at the 5-position and the protonated amine in the pyrrolidine ring, forming a hydrochloride salt, are key functional groups that influence its properties.[1]

| Property | Value | Source |

| CAS Number | 149353-72-0 | [1][3] |

| Molecular Formula | C₉H₁₀ClNO₂ | [1][4] |

| Molecular Weight | 199.63 g/mol | [1] |

| IUPAC Name | 2,3-dihydro-1H-isoindole-5-carboxylic acid hydrochloride | [1] |

| Canonical SMILES | C1C2=C(CN1)C=C(C=C2)C(=O)O.Cl | [4] |

Solubility Profile

| Property | Value | Source |

| Water Solubility | Enhanced in water (as HCl salt) | [1] |

| Boiling Point | 335.4°C at 760 mmHg (for parent structure) | [1] |

| Density | 1.283 g/cm³ (for parent structure) | [1] |

| LogP | 1.31680 (for parent structure) | [1] |

| Melting Point | Not available | [1] |

Experimental Protocol for Solubility Determination

The causality behind choosing a specific solubility determination method often lies in the desired precision and the stage of drug development. The equilibrium solubility shake-flask method is considered the gold standard for its accuracy.

Method: Equilibrium Shake-Flask Solubility Assay

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol, methanol, DMSO).

-

Ensure enough solid is present to maintain a saturated solution with undissolved particles.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Data Analysis:

-

Calculate the solubility as the concentration of the compound in the saturated solution, typically expressed in mg/mL or µg/mL.

-

Sources

Isoindoline-5-carboxylic acid hydrochloride molecular structure and weight

An In-Depth Technical Guide to Isoindoline-5-Carboxylic Acid Hydrochloride: Structure, Synthesis, and Applications in Drug Discovery

Executive Summary

This compound is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structural framework, comprising a bicyclic isoindoline core functionalized with a carboxylic acid group, renders it an invaluable intermediate for the synthesis of a wide array of pharmacologically active molecules. The hydrochloride salt form enhances its aqueous solubility and stability, making it highly amenable to various stages of the drug development process. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, synthetic methodologies, and its crucial role in the discovery of novel therapeutics. Designed for researchers, chemists, and drug development professionals, this document synthesizes field-proven insights with established scientific principles to serve as an authoritative resource.

Core Molecular Profile

The Isoindoline Scaffold: A Privileged Structure in Pharmacology

The isoindoline substructure is a recurring motif in numerous natural alkaloids and synthetic drugs, prized for the diverse biological and pharmacological properties it imparts.[1][2] This bicyclic framework, where a benzene ring is fused to a five-membered pyrrolidine ring, serves as the core for at least ten commercially available drugs.[1][3] These therapeutics address a wide range of conditions, including multiple myeloma, inflammatory diseases, hypertension, and obesity, underscoring the scaffold's versatility and importance in pharmaceutical research.[1][3] this compound represents a strategically functionalized version of this core, poised for further chemical elaboration.

Molecular Structure and Physicochemical Properties

The chemical structure of this compound consists of a bicyclic isoindoline system with a carboxylic acid (-COOH) group attached at the 5-position of the benzene ring.[4] The nitrogen atom of the pyrrolidine ring is protonated and forms a salt with a chloride anion.[4] This structural arrangement is key to its reactivity and utility in synthesis.[4]

Table 1: Physicochemical and Structural Data for this compound

| Property | Value | Reference(s) |

| CAS Number | 149353-72-0 | [4][5] |

| Molecular Formula | C₉H₁₀ClNO₂ | [4][6] |

| Molecular Weight | 199.63 g/mol | [4] |

| IUPAC Name | 2,3-dihydro-1H-isoindole-5-carboxylic acid;hydrochloride | [4] |

| Canonical SMILES | C1C2=C(CN1)C=C(C=C2)C(=O)O.Cl | [4][6] |

| Density | 1.283 g/cm³ (estimated for free base) | [4] |

| Boiling Point | 335.4°C at 760 mmHg (estimated for free base) | [4] |

| Solubility | Enhanced water solubility compared to the free base | [4] |

Synthesis and Purification

Strategic Approach to Synthesis

The synthesis of this compound is a multi-step process that requires careful control over reaction conditions. The general strategy involves three primary stages:

-

Formation of the Isoindoline Core: Constructing the bicyclic ring system from a suitable benzene derivative.

-

Carboxylation: Introducing the carboxylic acid group at the desired 5-position.

-

Salt Formation: Converting the synthesized free base into its more soluble and stable hydrochloride salt.

This modular approach allows for flexibility and optimization at each stage of the synthesis.

Detailed Synthetic Protocol: A Representative Pathway

The following protocol outlines a common and logical pathway for the synthesis. The causality behind the choice of reagents and conditions is explained to provide deeper insight.

Step 1: Formation of the Isoindoline Ring via Reductive Cyclization

This step is foundational. A common precursor is a phthalonitrile derivative, which can be reduced to form the isoindoline ring. The choice of catalyst is critical for achieving high yield and purity.

-

Protocol:

-

Dissolve 1 equivalent of a suitable starting material (e.g., a protected 5-carboxyphthalonitrile derivative) in a solvent like tetrahydrofuran (THF).

-

Add a catalyst, such as 5% Platinum on Carbon (Pt/C), to the solution.[7]

-

Transfer the mixture to a high-pressure autoclave.

-

Purge the system with nitrogen, then apply hydrogen gas at a pressure of 100-180 bars.[7]

-

Heat the reaction to 50-70°C and maintain for 5-6 hours.[7]

-

After cooling and depressurization, filter off the catalyst.

-

Remove the solvent under reduced pressure to yield the crude isoindoline derivative.

-

-

Expert Rationale: Platinum on carbon is an effective and robust catalyst for the hydrogenation of nitriles to amines, facilitating the reductive cyclization needed to form the isoindoline ring.[7] THF is chosen as the solvent for its ability to dissolve the starting material and its stability under hydrogenation conditions.[7]

Step 2: Carboxylation (if not already present)

If the starting material does not already contain the carboxylic acid group, it must be introduced onto the benzene ring. One effective method is the metal-catalyzed carbonylation of a 5-halo-isoindoline derivative.

-

Protocol:

-

In a pressure vessel, combine the 5-halo-isoindoline intermediate, a palladium catalyst (e.g., Pd(OAc)₂), a suitable ligand (e.g., a phosphine ligand), and a base in a polar aprotic solvent.

-

Pressurize the vessel with carbon monoxide (CO) gas.

-

Heat the reaction mixture to facilitate the catalytic cycle.

-

Upon completion, work up the reaction to isolate the isoindoline-5-carboxylic acid free base.

-

-

Expert Rationale: Palladium-catalyzed carbonylation is a powerful tool for forming C-C bonds. The catalyst, in conjunction with CO, allows for the direct and efficient installation of a carboxyl group precursor onto the aromatic ring.[4]

Step 3: Purification and Hydrochloride Salt Formation

The final step converts the free base into the hydrochloride salt, which is often a crystalline solid that is easier to purify and handle.

-

Protocol:

-

Dissolve the crude isoindoline-5-carboxylic acid (free base) in a suitable organic solvent, such as ethyl acetate.[4][7]

-

Slowly add a solution of 2-5N hydrochloric acid (HCl) in ethyl acetate or isopropanol while stirring.[4][7]

-

A precipitate of this compound will form.

-

Collect the solid by filtration, wash with cold ethyl acetate, and dry under vacuum.

-

-

Expert Rationale: Ethyl acetate is an excellent solvent for this step because it readily dissolves the non-polar free base but has low solubility for the resulting ionic hydrochloride salt, promoting precipitation and leading to a high recovery of pure product.[7] This step is self-validating, as the formation of a crystalline solid from a solution is a strong indicator of successful salt formation and purification.

Workflow Visualization

Caption: A generalized workflow for the synthesis of Isoindoline-5-Carboxylic Acid HCl.

Applications in Medicinal Chemistry and Drug Development

A Versatile Intermediate for API Synthesis

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a crucial intermediate.[4][7] Its bifunctional nature—a secondary amine that can be N-substituted and a carboxylic acid that can be converted into amides, esters, or other functional groups—makes it an ideal starting point for building more complex molecules. The enhanced solubility of the hydrochloride salt is particularly advantageous for aqueous-phase reactions and formulation development.[4]

The Isoindoline Core in Commercially Successful Drugs

The isoindoline core is a testament to successful scaffold-based drug design. Several blockbuster drugs are built upon this heterocyclic system, demonstrating its favorable pharmacological properties.

Table 2: Examples of Approved Drugs Containing the Isoindoline Core

| Drug Name | Therapeutic Area | Brief Mechanism of Action |

| Lenalidomide | Multiple Myeloma | An immunomodulatory drug (IMiD) that inhibits tumor cell proliferation and angiogenesis.[1] |

| Pomalidomide | Multiple Myeloma | A potent IMiD with anti-inflammatory and antineoplastic activities.[1] |

| Apremilast | Psoriasis, Psoriatic Arthritis | An inhibitor of phosphodiesterase 4 (PDE4), leading to increased intracellular cAMP levels and reduced inflammation.[1] |

| Chlorthalidone | Hypertension, Edema | A diuretic that inhibits sodium reabsorption in the distal convoluted tubule.[1] |

Logical Relationship in Drug Discovery

The strategic value of this compound lies in its position as a bridge between a privileged core structure and a diverse range of potential therapeutic agents.

Caption: Logical progression from the core scaffold to the key intermediate and its applications.

Emerging Therapeutic Opportunities

Research into isoindoline derivatives suggests significant potential in new therapeutic areas:

-

Antibacterial Properties: Studies have shown that the carboxyl functional group in related isoindoline compounds is often necessary for antibacterial activity, suggesting that derivatives of isoindoline-5-carboxylic acid could be promising leads for new antibiotics.[4]

-

Neurological Activity: Certain isoindoline derivatives have been found to interact with neurological targets such as the dopamine D3 receptor, indicating potential applications in treating neurological and psychiatric disorders.[4]

Conclusion and Future Outlook

This compound is a compound of significant strategic importance in pharmaceutical R&D. Its well-defined structure, accessible synthesis, and versatile functional handles make it a cornerstone for building libraries of novel compounds. The proven success of the isoindoline scaffold in numerous approved drugs provides a strong validation for its continued use in drug discovery campaigns. Future efforts will likely focus on developing more efficient and environmentally friendly synthetic routes and exploring the full potential of this scaffold to address a wider range of challenging diseases.[4]

References

-

Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI. Available at: [Link]

- Process for the preparation of isoindoline - US6320058B2. Google Patents.

-

Isoindoline - ChemTik Products. ChemTik. Available at: [Link]

-

Isoindoline | C8H9N | CID 422478. PubChem - NIH. Available at: [Link]

-

Spectroscopic and analytical data for isoindolinone derivatives. Royal Society of Chemistry. Available at: [Link]

-

1H-Isoindole-5-carboxylic acid, 2,3-dihydro-2-(3-hydroxypropyl)-1,3-dioxo- - Spectrum. SpectraBase. Available at: [Link]

-

A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. PubMed. Available at: [Link]

-

Development and Application of Indolines in Pharmaceuticals. ResearchGate. Available at: [Link]

-

Synthesis of isoindolinones. Organic Chemistry Portal. Available at: [Link]

-

Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. ResearchGate. Available at: [Link]

Sources

solubility of Isoindoline-5-carboxylic acid hydrochloride in organic solvents

An In-depth Technical Guide to the Solubility of Isoindoline-5-carboxylic acid hydrochloride in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) is a critical determinant of their bioavailability, manufacturability, and formulation efficacy. This compound, a key building block in medicinal chemistry, presents unique solubility challenges and opportunities due to its structure as an ionizable organic salt.[1] This guide provides a comprehensive technical overview of the theoretical principles and practical methodologies for evaluating the solubility of this compound in various organic solvents. We delve into the physicochemical properties that govern its dissolution, present a detailed, field-proven protocol for equilibrium solubility determination via the shake-flask method with HPLC-UV analysis, and discuss the expected solubility trends across different solvent classes. This document is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate the solubility of this important chemical intermediate.

Introduction: The Central Role of Solubility in Drug Development

This compound serves as a versatile intermediate in the synthesis of novel therapeutic agents, including those targeting bacterial infections and neurological disorders.[1] The isoindoline scaffold is a privileged structure in medicinal chemistry, appearing in a number of clinical drugs.[2][3] As with any API or intermediate, its solubility profile is a cornerstone of process development. Inadequate solubility can hinder synthetic reactions, complicate purification, and create significant hurdles in formulating a drug product with acceptable pharmacokinetic properties.

The hydrochloride salt form of isoindoline-5-carboxylic acid is specifically designed to enhance aqueous solubility compared to its free base, a common strategy in drug development.[1][4] However, synthetic and purification processes frequently require the use of organic solvents. Therefore, a thorough understanding of its solubility in these media is not merely academic but a practical necessity for efficient process chemistry and robust formulation design. This guide aims to provide both the foundational knowledge and the practical tools required to accurately assess and interpret the solubility of this compound.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key features of this compound (CAS: 149353-72-0) are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀ClNO₂ | [1] |

| Molecular Weight | 199.63 g/mol | [1] |

| IUPAC Name | 2,3-dihydro-1H-isoindole-5-carboxylic acid hydrochloride | [1] |

| Structure | A bicyclic system with an isoindoline core, a carboxylic acid at the 5-position, and a hydrochloride salt at the nitrogen atom. | [1] |

| LogP (Predicted) | 1.31680 | [1] |

The molecule possesses three key functional groups that dictate its solubility:

-

The Isoindoline Nitrogen: As a secondary amine, it is basic and is protonated to form the hydrochloride salt. This ionic center is the primary driver of solubility in polar solvents.

-

The Carboxylic Acid Group: This acidic moiety can participate in hydrogen bonding. Its ionization state is pH-dependent, though in the presence of the hydrochloride salt, the overall compound is acidic.[5]

-

The Aromatic Ring: The benzene ring is hydrophobic and will tend to decrease solubility in highly polar solvents like water, while favoring interactions with less polar organic solvents.

The final solubility in any given solvent is a result of the energetic balance between overcoming the crystal lattice energy of the solid and the energy gained from solvating the dissociated ions and neutral parts of the molecule.[6][7]

Theoretical Principles of Solubility for an Ionizable Salt

The dissolution of this compound in a solvent is a thermodynamic equilibrium process.[8] The solubility represents the maximum concentration of the solute that can be dissolved in a solvent under specified conditions of temperature and pressure.[8][9] For an ionic compound like this, the process can be visualized as two key steps:

-

Dissociation: The crystal lattice breaks down, separating the protonated isoindoline cation and the chloride anion.

-

Solvation: The solvent molecules arrange themselves around the dissociated ions and the non-polar portions of the molecule.

The overall free energy change (ΔG) of this process determines the solubility. Several factors influence this equilibrium:

-

Solvent Polarity: Polar solvents are essential for solvating the ions. Polar protic solvents (e.g., methanol, ethanol) can solvate both the cation and the chloride anion through hydrogen bonding and dipole-ion interactions.[10] Polar aprotic solvents (e.g., DMSO, DMF) are particularly effective at solvating cations and can also interact favorably with anions, often leading to high solubility for salts.[11][12]

-

Temperature: For most solids, the dissolution process is endothermic (absorbs heat), meaning solubility increases with temperature.[8] This relationship can be described by the van't Hoff equation.[10]

-

Common Ion Effect: In solvents containing chloride ions from another source, the solubility of this compound is expected to decrease, as predicted by Le Châtelier's principle.[13] This is particularly relevant in acidic media containing HCl.

Estimated Solubility Profile Across Solvent Classes

While precise, publicly available quantitative data is limited, an estimated solubility profile can be constructed based on physicochemical principles and data from analogous structures.[14][15][16]

-

High Solubility:

-

Moderate to Good Solubility:

-

Methanol, Ethanol: These polar protic solvents can engage in hydrogen bonding and solvate the ions. Solubility is expected to be significant, though likely lower than in water. For similar amino acid hydrochlorides, solubility follows the trend: water > methanol > ethanol.[14]

-

N,N-Dimethylformamide (DMF): As a polar aprotic solvent, DMF is also expected to be a reasonably good solvent for this salt.[15]

-

-

Low to Sparingly Soluble:

-

Acetonitrile: While polar, its ability to solvate ions is less pronounced than DMSO or DMF.

-

Ethyl Acetate: This solvent is used in the synthesis to precipitate the hydrochloride salt from the free base, indicating low solubility of the salt form.[1]

-

Dichloromethane (DCM), Chloroform: These chlorinated solvents are significantly less polar and are poor solvents for ionic salts. Very low solubility is expected.[15]

-

-

Insoluble:

Experimental Protocol: Thermodynamic Solubility Determination

To obtain reliable and reproducible solubility data, a standardized experimental protocol is essential. The equilibrium shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis is the gold standard for determining the thermodynamic solubility of pharmaceutical compounds.[20][21]

Rationale for Method Selection

The shake-flask method ensures that a true thermodynamic equilibrium is reached between the solid compound and the solvent, providing a definitive measure of solubility.[11] HPLC with UV detection offers high specificity, sensitivity, and accuracy for quantifying the concentration of the dissolved analyte, even in complex matrices or at low concentrations.[22][23][24]

Step-by-Step Experimental Workflow

1. Materials and Equipment:

-

This compound (solid, of known purity)

-

Selected organic solvents (HPLC grade or higher)

-

Analytical balance

-

2 mL glass vials with screw caps

-

Thermostatic shaker/agitator capable of maintaining constant temperature (e.g., 25 °C)

-

Syringes (1 mL)

-

Syringe filters (0.45 µm or 0.22 µm, PTFE or other solvent-compatible material)

-

HPLC system with UV-Vis detector

-

Volumetric flasks and pipettes for standard preparation

2. Preparation of Saturated Solutions (Equilibration):

-

Step 2.1: Add an excess amount of this compound to a 2 mL vial. "Excess" is critical; enough solid must remain at the end of the experiment to ensure saturation. A starting point is ~10-20 mg.

-

Step 2.2: Add a precise volume (e.g., 1.0 mL) of the chosen organic solvent to the vial.

-

Step 2.3: Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Step 2.4: Agitate the vials for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended.[21] Preliminary experiments can confirm the time required to reach a plateau in concentration.

3. Sample Processing:

-

Step 3.1: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 1 hour to let the excess solid settle.

-

Step 3.2: Carefully draw the supernatant (the clear liquid above the solid) into a syringe.

-

Step 3.3: Immediately filter the supernatant through a 0.45 µm syringe filter into a clean HPLC vial. This step is crucial to remove all undissolved solid particles. The first few drops should be discarded to saturate the filter material.

4. Preparation of Calibration Standards:

-

Step 4.1: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO or methanol) at a known concentration (e.g., 1 mg/mL).

-

Step 4.2: Perform serial dilutions of the stock solution to create a series of at least five calibration standards that bracket the expected solubility concentration.

5. HPLC Analysis:

-

Step 5.1: Analyze the calibration standards and the filtered sample solutions by HPLC.

-

Example HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a wavelength of maximum absorbance for the compound (e.g., ~240 nm).[25]

-

Injection Volume: 10 µL

-

6. Data Analysis and Calculation:

-

Step 6.1: Generate a calibration curve by plotting the peak area from the HPLC chromatograms of the standards against their known concentrations. Determine the linear regression equation (y = mx + c) and the correlation coefficient (R² > 0.995).[22]

-

Step 6.2: Use the peak area of the filtered sample solution and the calibration curve equation to calculate the concentration of the dissolved compound.

-

Step 6.3: If the sample was diluted prior to analysis, multiply the calculated concentration by the dilution factor to determine the final solubility. Report the result in mg/mL or mol/L.

Illustrative Solubility Data Summary

Disclaimer: The following table presents illustrative, hypothetical data based on chemical principles, as comprehensive experimental data for this specific compound is not publicly available. This table is intended to serve as an example of how results should be presented and should not be used as a definitive reference.

| Solvent | Solvent Class | Estimated Solubility at 25°C (mg/mL) | Qualitative Descriptor |

| Water | Polar Protic | > 50 | Very Soluble |

| DMSO | Polar Aprotic | > 50 | Very Soluble |

| Methanol | Polar Protic | 10 - 30 | Soluble |

| Ethanol | Polar Protic | 5 - 15 | Sparingly to Soluble |

| DMF | Polar Aprotic | 10 - 25 | Soluble |

| Acetonitrile | Polar Aprotic | 1 - 5 | Sparingly Soluble |

| Ethyl Acetate | Ester | < 1 | Slightly Soluble |

| Dichloromethane | Chlorinated | < 0.1 | Very Slightly Soluble |

| Toluene | Aromatic Hydrocarbon | < 0.01 | Practically Insoluble |

Visualization of Experimental Workflow

The following diagram outlines the key stages of the thermodynamic solubility determination protocol.

Conclusion

Understanding the solubility of this compound is paramount for its effective use in pharmaceutical research and development. Its behavior as an ionic salt dictates a strong dependence on solvent polarity, with high solubility expected in polar solvents like water and DMSO, and poor solubility in non-polar media. This guide has outlined the theoretical underpinnings of this behavior and provided a robust, detailed protocol for its experimental determination. Accurate and consistent solubility data, as generated by the described workflow, empowers scientists to optimize reaction conditions, streamline purification processes, and design effective formulations, ultimately accelerating the drug development timeline.

References

-

Solubility and Dissolution with HPLC or UV-Vis Detection . Improved Pharma. [Link]

-

How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes . PharmaGuru. [Link]

-

Physics-Based Solubility Prediction for Organic Molecules . PubMed Central. [Link]

-

Effect of DMSO mass fraction (m1) on ITN solubility values (xe) at 298.2–318.2 K . ScienceDirect. [Link]

-

Solubility and Thermodynamic Properties of (2 S )-Pyrrolidine-2-carboxylic Acid in Water, Alcohols, and Water–Alcohol Mixtures . ResearchGate. [Link]

-

Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach . National Institutes of Health (NIH). [Link]

-

Analytical Method Selection for Drug Product Dissolution Testing . Springer. [Link]

-

pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts . PubMed. [Link]

-

Carboxylic acid - Properties, Structure, Reactions . Britannica. [Link]

-

Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates . ResearchGate. [Link]

-

A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium . ResearchGate. [Link]

-

Thermodynamics of the Solvation of Salts – Virtual Chemistry Experiments . IU Pressbooks. [Link]

-

Structure and Properties of Carboxylic Acids and their Salts . Chemistry LibreTexts. [Link]

-

Principles of Solubility . ResearchGate. [Link]

-

Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core . MDPI. [Link]

-

Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects . ACS Figshare. [Link]

-

In silico estimation of DMSO solubility of organic compounds for bioscreening . PubMed. [Link]

-

Solubility and Thermodynamic Analysis of Isotretinoin in Different (DMSO + Water) Mixtures . PubMed. [Link]

-

The Thermodynamics of Solubility *. ResearchGate. [Link]

-

DMSO Solubility Assessment for Fragment-Based Screening . MDPI. [Link]

-

Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core . Preprints.org. [Link]

-

Solubility and Thermodynamic Properties of (2S)-Pyrrolidine-2-carboxylic Acid in Water, Alcohols, and Water–Alcohol Mixtures . ACS Publications. [Link]

-

carboxylic acid solubility + TLC . Reddit. [Link]

-

Solubility of Various Carboxylic Acids and Corresponding Sodium Salts... . ResearchGate. [Link]

- 5-substituted isoindoline compounds.

Sources

- 1. This compound (149353-72-0) for sale [vulcanchem.com]

- 2. mdpi.com [mdpi.com]

- 3. preprints.org [preprints.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]

- 6. Thermodynamics of the Solvation of Salts – Virtual Chemistry Experiments [iu.pressbooks.pub]

- 7. researchgate.net [researchgate.net]

- 8. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Solubility and Thermodynamic Analysis of Isotretinoin in Different (DMSO + Water) Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. DMSO Solubility Assessment for Fragment-Based Screening [mdpi.com]

- 19. reddit.com [reddit.com]

- 20. improvedpharma.com [improvedpharma.com]

- 21. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pharmaguru.co [pharmaguru.co]

- 23. dissolutiontech.com [dissolutiontech.com]

- 24. researchgate.net [researchgate.net]

- 25. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to the Synthesis of Isoindoline-5-carboxylic acid Hydrochloride: Pathways, Protocols, and Mechanistic Insights

Foreword: The Strategic Importance of the Isoindoline Scaffold

The isoindoline core is a privileged heterocyclic motif, prominently featured in a multitude of clinically significant pharmaceuticals and bioactive molecules.[1][2] Its rigid, bicyclic structure serves as a valuable scaffold in drug discovery, enabling precise three-dimensional orientation of functional groups for optimal target engagement.[1] Isoindoline-5-carboxylic acid hydrochloride, in particular, is a critical building block. The carboxylic acid moiety offers a versatile handle for derivatization, while the hydrochloride salt form enhances solubility and stability, making it an ideal intermediate for drug development pipelines, especially in research targeting neurological disorders and antibacterial agents.[3][4] This guide provides an in-depth exploration of the primary synthetic pathways to this key intermediate, grounded in established chemical principles and process considerations for researchers and drug development professionals.

Part 1: Retrosynthetic Analysis and Core Synthetic Strategies

A logical deconstruction of the target molecule, this compound, reveals the key bond formations and functional group transformations required for its synthesis. The primary retrosynthetic disconnection points are the formation of the hydrochloride salt and the reduction of the pyrrolidine ring, leading to two main forward-synthetic strategies.

Caption: Retrosynthetic analysis of this compound.

The most industrially viable and commonly reported approach involves the reduction of a stable, easily accessible phthalimide precursor. A secondary, though more complex, strategy involves the construction of the isoindoline ring via intramolecular cyclization of a suitably functionalized acyclic precursor.[3] This guide will focus primarily on the more robust and scalable reduction pathway.

Part 2: The Primary Synthesis Pathway via Phthalimide Reduction

This pathway is favored for its high efficiency, scalability, and the use of commercially available starting materials. It proceeds in three key stages: imide formation, catalytic hydrogenation, and salt formation.

Stage 1: Synthesis of 4-Carboxyphthalimide (Trimellitimide)

The synthesis begins with trimellitic anhydride, which possesses both an anhydride and a carboxylic acid functional group. The anhydride moiety is selectively reacted with an amine source to form the phthalimide ring system.

-

Mechanism and Rationale: The reaction of trimellitic anhydride with a nitrogen source like urea or ammonia proceeds via nucleophilic acyl substitution. The anhydride is more electrophilic than the carboxylic acid, ensuring regioselective attack at the anhydride carbonyls. The initial attack forms a phthalamic acid intermediate, which then undergoes intramolecular cyclization upon heating, eliminating a molecule of water to yield the stable five-membered imide ring. Urea is often used as a convenient, solid source of ammonia at elevated temperatures.

Stage 2: Catalytic Hydrogenation of 4-Carboxyphthalimide

This is the core transformation of the synthesis, reducing the two carbonyl groups of the imide to methylenes without affecting the aromatic carboxylic acid.

-

Catalyst and Conditions: The reduction is most effectively achieved via catalytic hydrogenation under pressure.[5]

-

Catalyst: Palladium on carbon (10% Pd/C) is a highly effective and commonly used catalyst for this transformation. Platinum-based catalysts (e.g., Pt/C) can also be employed.[6]

-

Solvent: Polar aprotic solvents like ethyl acetate or protic solvents such as acetic acid are suitable.

-

Pressure and Temperature: Hydrogen pressures typically range from 50 to 180 bar, with temperatures between 60-100°C.[6] These conditions are necessary to achieve a reasonable reaction rate for the reduction of the relatively stable imide ring.

-

-

Causality Behind Experimental Choices: The aromatic carboxylic acid is generally stable to these hydrogenation conditions, ensuring chemoselectivity. The high pressure of hydrogen gas increases its concentration at the catalyst surface, driving the reduction forward. The presence of an acid, such as trifluoroacetic acid, has been shown to promote the hydrogenation of phthalimides, likely by protonating the carbonyl oxygen, which increases its electrophilicity and facilitates the reduction.[5]

Stage 3: Formation and Isolation of the Hydrochloride Salt

The crude isoindoline-5-carboxylic acid obtained after hydrogenation is a free base. Conversion to the hydrochloride salt is essential for purification and improved handling properties.[3]

-

Procedure: The free base is dissolved in a suitable organic solvent, such as ethyl acetate or ethanol. A solution of hydrochloric acid (e.g., 2.5N HCl in ethyl acetate) is then added.[6]

-

Rationale: The basic nitrogen of the isoindoline ring is readily protonated by HCl, forming the ammonium salt. This salt is typically much less soluble in the organic solvent than the free base, causing it to precipitate out of the solution. This precipitation serves as a highly effective purification step, leaving many organic impurities behind in the solvent. The resulting solid can be isolated by simple filtration, washed, and dried to yield the final product with high purity.[6]

Caption: Primary synthesis pathway via phthalimide reduction.

Part 3: Detailed Experimental Protocol

The following protocol is a representative, self-validating system for the synthesis of this compound.

Step 1: Synthesis of 4-Carboxyphthalimide

-

To a round-bottom flask, add trimellitic anhydride (1.0 eq) and urea (1.1 eq).

-

Mechanically stir the solid mixture and heat to 150-160°C.

-

Maintain this temperature for 2-3 hours. The mixture will melt, evolve gas, and then re-solidify.

-

Cool the reaction mixture to room temperature.

-

Add hot water to the solid, stir vigorously, and then filter the suspension.

-

Wash the collected solid with water and dry under vacuum to yield 4-carboxyphthalimide as a white solid.

Step 2: Catalytic Hydrogenation to Isoindoline-5-carboxylic acid

-

Charge a high-pressure autoclave reactor with 4-carboxyphthalimide (1.0 eq), 10% Palladium on Carbon (5-10 wt%), and ethyl acetate as the solvent.

-

Seal the reactor and purge the system three times with nitrogen gas, followed by three purges with hydrogen gas.

-

Pressurize the reactor with hydrogen to 100 bar.

-

Begin stirring and heat the reactor to 80°C.

-

Maintain these conditions for 8-12 hours, monitoring hydrogen uptake.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Purge the reactor with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure to obtain the crude Isoindoline-5-carboxylic acid free base.

Step 3: Hydrochloride Salt Formation

-

Dissolve the crude free base from Step 2 in a minimal amount of ethyl acetate.

-

While stirring, slowly add a 2.5 N solution of HCl in ethyl acetate (1.2 eq).[6]

-

A white precipitate will form immediately. Continue stirring for 1 hour at room temperature to ensure complete precipitation.

-

Collect the solid by vacuum filtration.

-

Wash the filter cake with cold ethyl acetate to remove any remaining impurities.

-

Dry the solid in a vacuum oven at 40-50°C to a constant weight. This yields this compound of high purity.

Caption: Experimental workflow from hydrogenation to final product isolation.

Part 4: Data Summary

The following table summarizes the expected outcomes for the described synthetic pathway. Yields are representative and may vary based on specific reaction scales and conditions.

| Step | Starting Material | Product | Key Reagents | Typical Yield | Expected Purity |

| 1 | Trimellitic Anhydride | 4-Carboxyphthalimide | Urea, Heat | >90% | >98% |

| 2 | 4-Carboxyphthalimide | Isoindoline-5-carboxylic acid | H₂, 10% Pd/C | 75-85% | Crude |

| 3 | Isoindoline-5-carboxylic acid | Isoindoline-5-carboxylic acid HCl | HCl in Ethyl Acetate | >95% (for this step) | >98.5%[6] |

Conclusion

The synthesis of this compound is most reliably achieved through a three-stage process involving the formation of 4-carboxyphthalimide, its subsequent chemoselective catalytic hydrogenation, and final purification via hydrochloride salt precipitation. This pathway is robust, scalable, and utilizes readily available materials, making it highly suitable for both academic research and industrial drug development settings. Understanding the rationale behind the choice of reagents, catalysts, and reaction conditions is paramount to ensuring a safe, efficient, and high-yielding synthesis of this invaluable chemical building block.

References

- Shi, L., Hu, L., Wang, J., Cao, X., & Gu, H. (2012). Reductive C-N Coupling and Intramolecular Amidation of 2-Carboxybenzaldehyde with Amines. Organic Letters, 14, 1876-1879.

- Vulcanchem. (n.d.). This compound - 149353-72-0.

-

Kumar, V., Sharma, S., Sharma, U., Singh, B., & Kumar, N. (2012). Synthesis of substituted amines and isoindolinones: catalytic reductive amination using abundantly available AlCl3/PMHS. Green Chemistry, 14, 3410-3414. Available at: [Link]

-

Beaudry, C. M., et al. (2022). Synthesis of Polycyclic Isoindolines via α-C–H/N–H Annulation of Alicyclic Amines. PMC. Available at: [Link]

-

Various Authors. (n.d.). A simple method for the synthesis of isoindoline derivatives. ResearchGate. Available at: [Link]

-

Kumar, R., et al. (2022). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Organics, 3(1), 15-33. Available at: [Link]

-

Johnstone, R. A. W., & Wilby, A. H. (1985). Promotion of the catalytic hydrogenation of phthalimide and substituted phthalimides over palladium. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

-

PubChem. (n.d.). 1H-Isoindole-5-carboxylic acid, 2,2'-(methylenedi-4,1-phenylene)bis[2,3-dihydro-1,3-dioxo-. Available at: [Link]

- Google Patents. (n.d.). Process for the preparation of isoindoline - US6320058B2.

-

SpectraBase. (n.d.). 1H-isoindole-5-carboxylic acid, 2-[(2-furanylcarbonyl)amino]-2,3-dihydro-1,3-dioxo-. Available at: [Link]

-

Meanwell, N. A. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry, 29(13), 2203-2234. Available at: [Link]

-

MacMillan, D. W. C., et al. (2018). Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. PMC. Available at: [Link]

-

PubChem. (n.d.). Isoindoline. Available at: [Link]

-

Tevid Bioscience. (n.d.). The Role of Tetrahydroisoquinolines in Modern Drug Discovery. Available at: [Link]

-

Kumar, R., et al. (2022). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. Available at: [Link]02206.0305/v1)

Sources

- 1. mdpi.com [mdpi.com]

- 2. preprints.org [preprints.org]

- 3. This compound (149353-72-0) for sale [vulcanchem.com]

- 4. nbinno.com [nbinno.com]

- 5. Promotion of the catalytic hydrogenation of phthalimide and substituted phthalimides over palladium - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. US6320058B2 - Process for the preparation of isoindoline - Google Patents [patents.google.com]

A Technical Guide to Isoindoline-5-Carboxylic Acid Hydrochloride: Synthesis, Analogs, and Applications in Drug Discovery

Abstract: The isoindoline scaffold is a privileged structural motif in medicinal chemistry, serving as the foundation for a diverse range of biologically active compounds. This technical guide provides an in-depth exploration of isoindoline-5-carboxylic acid hydrochloride, a key building block for the synthesis of novel therapeutics. We will delve into the synthetic strategies for creating structural analogs and derivatives, analyze their structure-activity relationships (SAR), and examine their applications in targeting various disease pathways. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this versatile chemical scaffold.

The Isoindoline Scaffold: A Versatile Core in Medicinal Chemistry

The isoindoline ring system, a bicyclic aromatic amine, is a common feature in a variety of natural products and synthetic molecules with significant pharmacological properties. Its rigid, yet three-dimensional, structure provides a unique framework for the precise spatial orientation of functional groups, making it an ideal starting point for the design of targeted therapies.

Chemical Properties of this compound

This compound is a stable, crystalline solid that serves as a versatile intermediate in organic synthesis. The presence of the carboxylic acid group at the 5-position and the secondary amine within the isoindoline ring allows for a wide range of chemical modifications. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various reaction conditions.

Key Structural Features:

-

Isoindoline Core: A bicyclic system consisting of a benzene ring fused to a five-membered nitrogen-containing ring.

-

Carboxylic Acid Group: Located at the 5-position, it provides a handle for amide bond formation, esterification, and other functional group interconversions.

-

Secondary Amine: The nitrogen atom of the isoindoline ring can be readily functionalized, allowing for the introduction of diverse substituents.

Significance in Medicinal Chemistry

The isoindoline scaffold is a key component in a number of approved drugs and clinical candidates. Its ability to mimic protein secondary structures and engage in key binding interactions has led to its successful application in targeting a range of protein classes, including enzymes and receptors. A notable example of a drug class featuring a related phthalimidine scaffold (an oxidized form of isoindoline) is the immunomodulatory drugs (IMiDs), such as lenalidomide and pomalidomide.

Synthetic Strategies for Isoindoline-5-carboxylic Acid Analogs

The synthesis of isoindoline-5-carboxylic acid analogs typically involves a multi-step process, starting from readily available starting materials. The choice of synthetic route is often dictated by the desired substitution pattern on both the aromatic ring and the isoindoline nitrogen.

General Synthetic Routes

A common and efficient method for the synthesis of the isoindoline-5-carboxylic acid core involves the reduction of a corresponding phthalimide derivative. This approach allows for the early introduction of the carboxylic acid functionality, which can be protected if necessary during subsequent transformations.

Workflow for a General Synthesis of Isoindoline-5-carboxylic Acid Analogs:

A Technical Guide to the Spectroscopic Characterization of Isoindoline-5-carboxylic Acid Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of Isoindoline-5-carboxylic acid hydrochloride (CAS 149353-72-0). As a key building block in medicinal chemistry, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for researchers and drug development professionals.[1][2] While experimental spectra for this specific compound are not widely available in public databases, this guide, grounded in established spectroscopic principles and data from analogous structures, offers a robust framework for its characterization. We will delve into the expected features of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, this document outlines detailed, field-proven protocols for acquiring high-quality spectroscopic data for this and similar molecules.

Introduction: The Significance of this compound

This compound is a bicyclic heterocyclic compound featuring an isoindoline core substituted with a carboxylic acid group at the 5-position.[1] The hydrochloride salt form enhances its aqueous solubility, making it a versatile intermediate in pharmaceutical synthesis.[1] The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs used in the treatment of conditions ranging from hypertension to cancer.[2]

Accurate spectroscopic characterization is a non-negotiable step in the synthesis and application of such intermediates. It serves to:

-

Confirm Chemical Identity and Purity: Unambiguously verifies that the target molecule has been synthesized and is free from significant impurities.

-

Elucidate Molecular Structure: Provides detailed information about the connectivity of atoms and the electronic environment within the molecule.

-

Guide Reaction Optimization: Informs the optimization of synthetic routes by identifying byproducts and unreacted starting materials.

This guide will provide the foundational knowledge required to interpret the spectroscopic data of this compound with confidence.

Molecular Structure and Spectroscopic Overview

A logical first step in any spectroscopic analysis is to understand the molecule's structure and the different types of atoms and functional groups present.

Diagram 1: Annotated Structure of this compound

Caption: Labeled structure of the target molecule.

The overall workflow for characterizing a newly synthesized batch of this compound would follow a logical progression from identity confirmation to detailed structural elucidation.

Diagram 2: Spectroscopic Characterization Workflow

Caption: General workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we would acquire both ¹H and ¹³C NMR spectra, typically in a solvent like Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterium Oxide (D₂O) due to the salt's polarity.

Expected ¹H NMR Spectrum

The ¹H NMR spectrum will provide information on the number of different types of protons, their electronic environment, and their neighboring protons. The hydrochloride form means the nitrogen atom is protonated (⁺NH₂), which will influence the chemical shifts of adjacent protons.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment & Rationale |

| Carboxylic Acid -OH | ~12.0 - 13.0 | Broad Singlet | 1H | The acidic proton of the carboxylic acid group is typically highly deshielded and often appears as a broad signal.[3][4] Its exchange with residual water can sometimes broaden it to the point of being nearly undetectable. |

| Ammonium -⁺NH₂ | ~9.0 - 10.0 | Broad Singlet | 2H | The protons on the positively charged nitrogen are deshielded and will likely appear as a broad singlet. This signal will disappear upon addition of D₂O due to proton-deuterium exchange. |

| Aromatic H (Hₐ, Hₑ) | ~7.8 - 8.2 | Multiplet | 2H | Protons on the aromatic ring adjacent to the carboxylic acid group will be deshielded due to the electron-withdrawing nature of the -COOH group. |

| Aromatic H (Hₓ) | ~7.5 - 7.7 | Doublet | 1H | The remaining aromatic proton will be at a slightly lower chemical shift. |

| Methylene -CH₂- (Benzylic) | ~4.5 - 4.8 | Singlet/Multiplet | 4H | The two methylene groups of the isoindoline ring are chemically equivalent in a symmetric environment. Their proximity to the aromatic ring and the protonated nitrogen will deshield them significantly compared to simple alkanes. |

Expected ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment & Rationale |

| Carbonyl -C=O | ~165 - 175 | The carbon of the carboxylic acid group is highly deshielded and appears in the characteristic carbonyl region.[4] |

| Aromatic C (quaternary) | ~130 - 145 | The two quaternary carbons of the benzene ring to which the other rings are fused, and the carbon bearing the carboxylic acid group. |

| Aromatic C-H | ~120 - 130 | The three carbons in the aromatic ring that are bonded to hydrogen atoms. |

| Methylene -CH₂- | ~50 - 55 | The carbons of the two methylene groups in the isoindoline ring. Their chemical shift is influenced by the adjacent aromatic ring and the nitrogen atom. |

Experimental Protocol: NMR Data Acquisition

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra.

Materials:

-

This compound sample (5-10 mg)

-

Deuterated solvent (e.g., DMSO-d₆)

-

NMR tube (5 mm)

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.6 mL of DMSO-d₆ in a clean, dry vial.

-

Transfer to NMR Tube: Transfer the solution to an NMR tube. Ensure the sample height is adequate for the spectrometer's probe (~4 cm).

-

Spectrometer Setup:

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks. The causality here is that an inhomogeneous magnetic field across the sample volume will cause broadening of the NMR signals, obscuring fine details like coupling patterns.

-

-

¹H NMR Acquisition:

-

Acquire a standard ¹H spectrum using a 90° pulse.

-

Set the spectral width to cover the expected range (e.g., 0-14 ppm).

-

Adjust the receiver gain to prevent signal clipping.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C channel.

-

Acquire a proton-decoupled ¹³C spectrum. Proton decoupling is employed to simplify the spectrum by removing C-H coupling, resulting in a single sharp peak for each unique carbon. This significantly enhances the signal-to-noise ratio.

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

Acquire a larger number of scans (e.g., 1024 or more) as the ¹³C isotope has a low natural abundance.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Reference the spectra (e.g., to the residual solvent peak of DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the ¹H NMR signals.

-

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity & Shape | Rationale |

| 3300 - 2500 | O-H stretch (carboxylic acid) | Very Broad, Strong | This characteristically broad absorption is due to the strong hydrogen bonding between carboxylic acid molecules.[3][5] |

| ~3000 | N-H stretch (ammonium) | Medium, Broad | The N-H stretching vibrations of the ammonium salt will appear in this region, likely overlapping with the C-H stretches. |

| ~2900 | C-H stretch (aliphatic & aromatic) | Medium, Sharp | Stretching vibrations of the C-H bonds in the methylene and aromatic parts of the molecule. |

| 1725 - 1700 | C=O stretch (carboxylic acid) | Strong, Sharp | This is a very characteristic and intense absorption for the carbonyl group of a carboxylic acid.[3][5] |

| 1620 - 1580 | C=C stretch (aromatic) | Medium | Stretching vibrations of the carbon-carbon double bonds within the benzene ring. |

| ~1600 | N-H bend (ammonium) | Medium | The bending vibration of the N-H bonds in the ammonium group. |

| 1300 - 1200 | C-O stretch (carboxylic acid) | Strong | The stretching vibration of the carbon-oxygen single bond in the carboxylic acid group. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For a polar, non-volatile compound like this compound, Electrospray Ionization (ESI) would be the ionization method of choice.

Expected Mass Spectrum (Positive Ion Mode ESI):

-

Molecular Ion: We expect to see a prominent peak corresponding to the protonated molecule [M+H]⁺, where M is the free base (Isoindoline-5-carboxylic acid).

-

Molecular Formula of free base: C₉H₉NO₂

-

Molecular Weight of free base: 163.17 g/mol

-

Expected [M+H]⁺: m/z = 164.07

-

-

Fragmentation: Collision-induced dissociation (CID) of the [M+H]⁺ ion would likely lead to characteristic fragment ions.

Diagram 3: Predicted ESI-MS Fragmentation of Isoindoline-5-carboxylic acid

Caption: Plausible fragmentation pathways.

-

Loss of Water: A common fragmentation for carboxylic acids is the loss of water (18 Da) from the protonated molecule, leading to an acylium ion.

-

Loss of the Carboxyl Group: Decarboxylation, or the loss of the entire carboxylic acid group as COOH (45 Da), is another plausible fragmentation pathway.

Conclusion

While direct experimental data for this compound is not readily found in the public domain, a comprehensive spectroscopic profile can be confidently predicted based on fundamental principles and data from analogous structures. This guide provides researchers and drug developers with a detailed framework for the acquisition and interpretation of NMR, IR, and MS data for this important synthetic intermediate. The provided protocols and expected spectral features should serve as a valuable resource for the verification of its synthesis and for quality control purposes, ensuring the integrity of this building block in complex synthetic endeavors.

References